![molecular formula C16H25N7O3 B2420036 2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 895830-35-0](/img/structure/B2420036.png)
2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
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Description
2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H25N7O3 and its molecular weight is 363.422. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vasodilatory and Antiasthmatic Potential
- A study on xanthene derivatives, closely related to the chemical , highlighted their potential as vasodilators and antiasthmatic agents. The derivatives showed significant activity, suggesting their usefulness in developing new treatments for asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Neuroprotective and MAO-B Inhibitory Activities
- Research focusing on semi- and thiosemicarbazides containing a methylxanthine moiety, related to the chemical structure, found compounds with promising neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. This suggests potential applications in neurodegenerative disease treatments (Mitkov, Kondeva-Burdina, Peikova, Georgieva, & Zlatkov, 2022).
Anticonvulsant Properties
- Some studies have synthesized and evaluated acetamide derivatives, closely related to the compound , for their anticonvulsant properties. The research indicates potential therapeutic applications in epilepsy treatment (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Anticancer Activity
- Piperazine acetamide derivatives have been synthesized and assessed for their anticancer activities. This research opens up possibilities for these compounds to be used in cancer treatment, particularly in targeting specific receptors (Boddu, Pagudala, Gandamalla, Balabadra, Manga, Yellu, & Subhashini, 2018).
Antimicrobial and Antifungal Applications
- Certain studies focused on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, revealing significant antibacterial, antifungal, and anthelmintic activities. This suggests potential use in treating various microbial and fungal infections (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
properties
IUPAC Name |
2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3/c1-10(2)8-23-12-13(20(3)16(26)19-14(12)25)18-15(23)22-6-4-21(5-7-22)9-11(17)24/h10H,4-9H2,1-3H3,(H2,17,24)(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKWBYMHZJODCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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